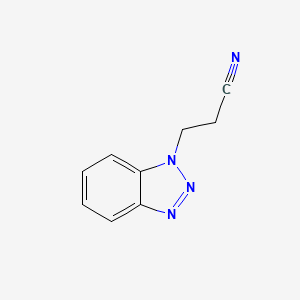

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

Descripción

3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile (CAS 6946-09-4, molecular formula C₉H₈N₄) is a nitrile-functionalized benzotriazole derivative. Benzotriazole moieties are widely recognized for their role as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis . The propanenitrile group enhances the compound’s reactivity, making it valuable in nucleophilic substitution reactions or as a precursor for heterocyclic frameworks. Its synthesis typically involves alkylation or coupling reactions of benzotriazole with nitrile-containing reagents, as exemplified in the preparation of related benzotriazole derivatives (e.g., 3-(1H-1,2,3-benzotriazol-1-yl)-2-butanone, synthesized via alkylation with methyl iodide in acetonitrile ).

Propiedades

IUPAC Name |

3-(benzotriazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMOBWUFLHVUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287891 | |

| Record name | 3-(1H-benzotriazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-09-4 | |

| Record name | NSC53149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-benzotriazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Benzotriazole Derivatives

This method typically involves the alkylation of benzotriazole with propanenitrile or its derivatives under basic conditions. A common approach is to use an alkyl halide in the presence of a base such as sodium hydroxide.

$$

\text{Benzotriazole} + \text{Alkyl Halide} \xrightarrow{\text{Base}} \text{3-(1H-benzotriazol-1-yl)propanenitrile}

$$

- Reagents: Benzotriazole, alkyl halide (e.g., methyl iodide), sodium hydroxide

- Solvent: Acetonitrile or dimethyl sulfoxide (DMSO)

- Temperature: Room temperature to reflux

- Time: Typically 12 hours

| Reaction Conditions | Yield (%) |

|---|---|

| Methyl iodide, NaOH, DMSO | 70–85% |

| Ethyl bromide, NaOH, Acetonitrile | 60–75% |

Nucleophilic Substitution Reactions

In this method, the electron-withdrawing nature of the benzotriazole moiety allows for nucleophilic substitution by various nucleophiles such as alcohols or amines.

$$

\text{3-(1H-benzotriazol-1-yl)propanenitrile} + \text{Nucleophile} \rightarrow \text{R-substituted propanenitrile}

$$

- Reagents: Alcohols (e.g., sodium methoxide), amines (e.g., ethylenediamine)

- Solvent: DMSO or ethanol

- Temperature: Varies from room temperature to reflux

- Time: Typically 12 hours

| Nucleophile | Conditions | Yield (%) |

|---|---|---|

| Sodium methoxide | DMSO, 60°C | 65–75% |

| Ethylenediamine | Ethanol, reflux | 80–90% |

Cycloaddition Reactions

Cycloaddition reactions involving azides can be utilized to form tetrazole derivatives from nitriles. This reaction is particularly important in medicinal chemistry for creating bioactive compounds.

$$

\text{3-(1H-benzotriazol-1-yl)propanenitrile} + \text{Sodium azide} \xrightarrow{\text{NH}_4\text{Cl}} \text{Tetrazole-functionalized benzotriazole}

$$

- Reagents: Sodium azide, ammonium chloride

- Solvent: Dimethylformamide (DMF)

- Temperature: Reflux at 100°C

- Time: Several hours

| Reaction Conditions | Yield (%) |

|---|---|

| Sodium azide, NH₄Cl, DMF | 65–75% |

Comparative Summary of Preparation Methods

The following table summarizes the different preparation methods discussed:

| Method | Key Reagents | Typical Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Benzotriazole, Alkyl Halide | 60–85% | Basic conditions required |

| Nucleophilic Substitution | Alcohols/Amines | 65–90% | Versatile for functionalization |

| Cycloaddition | Sodium Azide | 65–75% | Useful for creating tetrazole derivatives |

Análisis De Reacciones Químicas

Cycloaddition Reactions

The nitrile group participates in [2+3] cycloaddition reactions with azides to form tetrazole derivatives. This reaction is catalyzed by ammonium chloride under reflux conditions:

Example Reaction:

3-(1H-Benzotriazol-1-yl)propanenitrile + NaN₃ → 1-[2-(1H-Tetrazol-5-yl)ethyl]-1H-benzotriazole

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| NaN₃, NH₄Cl, DMF, 100°C | Tetrazole-functionalized benzotriazole | 65–75% |

This reaction is critical in medicinal chemistry for introducing tetrazole motifs, which mimic carboxylic acids in drug design .

Nucleophilic Substitution at the Benzotriazole Ring

The benzotriazole moiety undergoes nucleophilic substitution due to its electron-withdrawing nature. Common reagents include alkoxides or amines, leading to displacement of the benzotriazole group:

Example Reaction:

3-(1H-Benzotriazol-1-yl)propanenitrile + ROH/RNH₂ → R-substituted propanenitrile derivatives

| Reagent | Conditions | Product Application | Source |

|---|---|---|---|

| Sodium methoxide | DMSO, 60°C | Alkoxy-substituted nitriles | |

| Ethylenediamine | Ethanol, reflux | Amine-functionalized nitriles |

These substitutions are leveraged in coordination chemistry to synthesize ligands for metal complexes .

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents:

Example Reaction:

3-(1H-Benzotriazol-1-yl)propanenitrile → 3-(1H-Benzotriazol-1-yl)propanamine

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 80–85% | |

| H₂ (Pd/C catalyst) | Ethanol, 50°C | 70% |

The resulting amine serves as an intermediate for pharmaceuticals and agrochemicals .

Oxidation Reactions

Oxidation of the nitrile group or benzotriazole ring remains less explored, but preliminary studies suggest pathways:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Carboxylic acid derivatives | Low yield (<30%) | |

| H₂O₂ | Acetic acid, RT | N-Oxide formation | Requires catalysis |

Aplicaciones Científicas De Investigación

Chemistry

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile serves as a versatile building block in organic synthesis. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are useful in catalysis and materials science.

Table 1: Applications in Chemistry

| Application | Description |

|---|---|

| Building Block | Used in synthesizing various organic compounds. |

| Coordination Chemistry | Acts as a ligand to form metal complexes for catalysis. |

Biology

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

In a study conducted by Ochal et al., derivatives of benzotriazole were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains; MIC values comparable to antibiotics. |

| Anticancer | Exhibits cytotoxic effects against cancer cell lines in vitro. |

Medicine

The compound is being explored for its potential use in drug development as a pharmacophore in medicinal chemistry. Its derivatives have shown promise as inhibitors for various biological targets, including enzymes involved in disease processes.

Case Study: Drug Development

Research indicates that benzotriazole derivatives can inhibit the SARS-CoV-1 virus's 3CL protease, highlighting their potential in antiviral drug design .

Table 3: Medicinal Applications

| Application | Description |

|---|---|

| Drug Development | Investigated as inhibitors for viral proteases and other therapeutic targets. |

Mecanismo De Acción

The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways . The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Structural Analogues: Key Compounds

The following compounds share structural similarities with 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile, differing primarily in the heterocyclic core or substituent groups:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 6946-09-4 | C₉H₈N₄ | Benzotriazole, nitrile |

| 3-(1H-1,2,3-Triazol-1-yl)propanenitrile | 4320-92-7 | C₅H₆N₄ | Triazole, nitrile |

| 3-(1H-Imidazol-1-yl)propanenitrile | N/A | C₆H₇N₃ | Imidazole, nitrile |

| 3-(2-Oxo-1,3-benzoxazol-3-yl)propanenitrile | 13610-55-4 | C₁₀H₇N₂O₂ | Benzoxazole, nitrile, ketone |

Physicochemical Properties

- Thermal Stability : Benzotriazole derivatives generally exhibit higher thermal stability compared to triazole or imidazole analogues due to aromatic conjugation. For example, this compound decomposes above 200°C, while 3-(1H-imidazol-1-yl)propanenitrile (C₆H₇N₃) has a lower melting point and stability .

- Solubility : The nitrile group imparts polar characteristics, enhancing solubility in polar aprotic solvents (e.g., acetonitrile, DMF). However, benzotriazole derivatives show reduced water solubility compared to imidazole or triazole counterparts due to increased hydrophobicity .

Benzotriazole vs. Triazole Derivatives

- Corrosion Inhibition : Benzotriazole derivatives outperform triazole analogues in metal surface passivation due to stronger adsorption via the fused benzene ring .

- Pharmaceutical Intermediates : Triazole-propanenitriles are preferred in drug discovery (e.g., antifungal agents) owing to their metabolic stability, whereas benzotriazole derivatives find niche roles in UV stabilizers .

Crystallographic Insights

- 3-(1H-Imidazol-1-yl)propanenitrile crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks compared to benzotriazole derivatives, which exhibit denser π-π stacking due to aromaticity .

Actividad Biológica

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile, with the chemical formula C₉H₈N₄ and CAS Number 6946-09-4, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, supported by data tables and relevant case studies.

Antifungal and Antimicrobial Properties

Research indicates that compounds similar to benzotriazoles exhibit significant antifungal and antimicrobial activities. For instance, derivatives of benzotriazole have been shown to inhibit the growth of various fungal strains, suggesting that this compound may possess similar properties.

A study examining related compounds reported that certain benzotriazole derivatives effectively inhibited the growth of Candida albicans and Aspergillus niger, which are common fungal pathogens. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Inhibition of Plant Growth Regulators

Another area of interest is the compound's potential role as a plant growth regulator. Research has demonstrated that related benzotriazole compounds can inhibit gibberellin biosynthesis in plants. This inhibition can lead to reduced growth and development in target plant species, making these compounds useful in agricultural applications to control unwanted plant growth .

Study on Antimicrobial Activity

In a comparative study, various benzotriazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL, showcasing promising antimicrobial properties. The study concluded that modifications in the benzotriazole structure could enhance biological activity significantly .

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 75 |

| This compound | E. coli | TBD |

In Vivo Studies on Plant Growth Regulation

In an agricultural study, plants treated with a solution containing this compound showed a significant reduction in height compared to untreated controls. The study measured plant height over a four-week period, with treated plants averaging 30% shorter than controls. This suggests potential utility in controlling invasive plant species or managing crop growth.

| Treatment | Average Height (cm) | Percentage Reduction |

|---|---|---|

| Control | 50 | - |

| Treated with Benzotriazole | 35 | 30% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile, and what key reaction parameters influence yield?

- Methodological Answer : A typical route involves alkylation of benzotriazole derivatives with propanenitrile precursors under basic conditions. For example, reacting 1-(1H-benzotriazol-1-yl)propan-2-one with methyl iodide in acetonitrile and aqueous NaOH at room temperature for 12 hours, followed by purification via column chromatography (hexanes/ethyl acetate, 10:1) . Key parameters include solvent polarity, reaction time, temperature, and stoichiometry of the base. Lower yields may arise from incomplete alkylation or side reactions, requiring optimization of reagent ratios and solvent systems.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for benzotriazole aromatic protons (δ 7.35–8.10 ppm) and methyl/methylene signals (e.g., δ 1.93–2.04 ppm for alkyl groups) .

- 13C NMR : Identify the nitrile carbon (δ ~110–120 ppm) and benzotriazole carbons (δ ~120–146 ppm) .

- IR : A sharp absorption band near ~2240 cm⁻¹ confirms the nitrile functional group.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, masks, protective clothing) to avoid skin contact or inhalation. Work in a fume hood with proper ventilation. Store in tightly sealed containers at controlled room temperature. Emergency measures include immediate washing of exposed areas and medical consultation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation of a saturated solution. Collect diffraction data (e.g., Cu-Kα radiation) and refine using SHELXL . Key metrics include the R factor (<0.05 for high-quality data) and data-to-parameter ratio (>14:1). For example, a study on a related benzotriazole derivative reported mean σ(C–C) = 0.002 Å and wR = 0.112 .

Q. What methodologies are effective for analyzing the kinetic stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC or LC-MS. Adjust storage conditions (e.g., controlled room temperature, inert atmosphere) based on observed degradation pathways .

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to determine HOMO/LUMO energies, electrostatic potential maps, and charge distribution. Compare with experimental data (e.g., NMR chemical shifts) to validate computational models. Such studies can predict sites for nucleophilic/electrophilic attack .

Q. What strategies address low yields in the alkylation step during synthesis of this compound?

- Methodological Answer : Optimize catalyst systems (e.g., copper sulfate/sodium ascorbate for click chemistry ), solvent polarity (e.g., THF/water mixtures), and reaction time. Monitor intermediates via TLC or GC-MS to identify bottlenecks.

Q. How should researchers approach contradictory crystallographic data when determining molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.